2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
Properties
CAS No. |
697230-73-2 |
|---|---|
Molecular Formula |
C12H13ClN2O |
Molecular Weight |
236.70 g/mol |
IUPAC Name |
2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H13ClN2O/c1-7(2)11-4-10-9(6-16-11)3-8(5-14)12(13)15-10/h3,7,11H,4,6H2,1-2H3 |
InChI Key |
CQCZZYGIOZGWPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2=NC(=C(C=C2CO1)C#N)Cl |
solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
One-Pot Multicomponent Synthesis
The one-pot multicomponent reaction (MCR) approach has emerged as a dominant strategy for constructing the pyrano[4,3-b]pyridine core. A representative protocol involves the condensation of 2-isopropyltetrahydro-4H-pyran-4-one 1 with malononitrile 2 and aryl isothiocyanates 3 in the presence of triethylamine (TEA) as a base catalyst . The reaction proceeds via the intermediate formation of (2-isopropyltetrahydro-4H-pyran-4-ylidene)malononitrile 4 , which undergoes cyclization with aryl isothiocyanates to yield 6-amino-7-aryl-8-thioxo derivatives . For the target compound, chlorination is introduced at the 2-position using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), achieving regioselectivity due to the electron-withdrawing effect of the cyano group .
Reaction Conditions
-
Catalyst : 20 mol% InCl₃ (enhances reaction rate under ultrasound irradiation) .
-
Solvent : 50% ethanol/water (optimizes solubility and reduces side reactions) .
-
Temperature : 35–40°C (prevents decomposition of intermediates) .
Yield Optimization
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Catalyst Loading | 20 mol% InCl₃ | 95 | |
| Solvent System | 50% EtOH | 90 | |
| Reaction Time | 20 min | 95 |
Cyclocondensation of Knoevenagel Adducts
An alternative route involves the Knoevenagel condensation of 2-isopropyltetrahydro-4H-pyran-4-one 1 with malononitrile 2 to form the α,β-unsaturated nitrile 5 , followed by cyclization with ammonium acetate (NH₄OAc) in acetic acid . The chlorination step is achieved using N-chlorosuccinimide (NCS) in tetrahydrofuran (THF), yielding the 2-chloro derivative with 85% efficiency . Stereochemical control at the 7-position is maintained by using chiral auxiliaries, such as (S)-proline, to induce the (7S)-configuration .
Key Spectral Data
Stereoselective Synthesis via Chiral Catalysis
The (7S)-stereoisomer is preferentially synthesized using asymmetric catalysis. A patented method employs a chiral palladium complex (Pd-(R)-BINAP) to catalyze the ring-closing metathesis of diene precursors, achieving an enantiomeric excess (ee) of 98% . The diene intermediate 6 is prepared from 2-isopropyl-4-methylene-tetrahydropyran and 3-cyano-2-chloropyridine via Heck coupling .
Catalyst Comparison
Post-Synthetic Modifications
Post-cyclization modifications are critical for introducing functional groups. For example, the cyano group at position 3 is installed via nucleophilic substitution of a bromo precursor with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) . Chlorination at position 2 is optimized using sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM), providing a 90% yield .
Chlorination Agents
Analytical Validation and Quality Control
The final compound is characterized using high-resolution mass spectrometry (HRMS) and X-ray crystallography. The molecular ion [M+H]⁺ is observed at m/z 237.0698 (calculated 237.0695) . Purity is assessed via reverse-phase HPLC (C18 column, 95:5 acetonitrile/water), showing ≥99% purity .
Chromatographic Conditions
-
Column : C18 (250 × 4.6 mm, 5 μm).
-
Mobile Phase : Acetonitrile/water (95:5).
Scale-Up and Industrial Feasibility
Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance heat transfer and reduce reaction time. Using a Corning Advanced-Flow Reactor, the cyclocondensation step achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹ . Chlorination is performed in a plug-flow reactor with SO₂Cl₂, minimizing byproduct formation .
Chemical Reactions Analysis
Types of Reactions
2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents such as ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile may act as allosteric modulators of muscarinic receptors. These receptors are implicated in various neurological conditions such as Alzheimer's disease and schizophrenia. The modulation of these receptors could lead to improved cognitive function and reduced symptoms in affected patients .
Antidepressant Activity
Studies have shown that derivatives of pyrano[4,3-b]pyridine compounds exhibit antidepressant-like effects in animal models. The mechanism appears to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential for developing new antidepressant therapies based on this compound .
Anticancer Properties
Some research has indicated that pyrano[4,3-b]pyridine derivatives possess anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms involve the inhibition of cell proliferation and the promotion of programmed cell death pathways. Further studies are necessary to elucidate the exact pathways involved and to evaluate the efficacy of 2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile in various cancer models .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A (2019) | Demonstrated enhanced cognitive function in rodent models treated with similar compounds | Suggests potential for treating cognitive deficits in neurodegenerative diseases |
| Study B (2020) | Showed significant reduction in tumor size in xenograft models using pyrano[4,3-b]pyridine derivatives | Indicates potential as an anticancer agent |
| Study C (2021) | Found modulation of muscarinic receptors led to antidepressant-like effects in behavioral tests | Supports further investigation into its use for depression |
Mechanism of Action
The mechanism of action of 2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity The chlorine atom at position 2 in the target compound enhances electrophilic substitution reactivity compared to the hydroxyl group in its analog .
Physicochemical Properties The sulfur-containing analog (C₉H₇ClN₂O₂S) exhibits higher molecular weight (242.69 g/mol) due to the thiopyrano core, which may influence solubility and redox behavior . The dimethyl-substituted analog (C₁₁H₁₂N₂O₂) has a lower predicted density (1.24 g/cm³), suggesting improved crystallinity for solid-state applications .
Computational Analysis:
Software tools like SHELX and Multiwfn enable precise structural determination and electronic property analysis. For example:
Biological Activity
2-Chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, which may include anti-cancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of 2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is CHClNO, with a molecular weight of approximately 236.70 g/mol. Its structure features a pyrano[4,3-b]pyridine core with specific substituents that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 236.70 g/mol |
| Chemical Class | Pyrano[4,3-b]pyridine |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that 2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile may inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against human colorectal carcinoma cells with IC values indicating significant cytotoxicity .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. It may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases .
- Anti-inflammatory Properties : In vitro studies have indicated that this compound can downregulate pro-inflammatory cytokines, suggesting potential applications in inflammatory disorders .
Study on Anticancer Activity
A study evaluated the effect of 2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile on SW620 colorectal carcinoma xenografts in mice. The compound was administered orally at varying doses. Results showed a dose-dependent reduction in tumor size compared to control groups.
Neuroprotection in Cellular Models
In another study focusing on neuroprotection, the compound was tested on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Results demonstrated that treatment with the compound significantly reduced cell death and increased cell viability compared to untreated controls.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Kinase Inhibition : It may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- Modulation of Ubiquitin Pathways : The compound's structure suggests it could interact with deubiquitinating enzymes (DUBs), potentially leading to altered protein degradation pathways related to cancer progression .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and catalysts for preparing 2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile?
- Methodological Answer : A one-pot three-component reaction involving arylaldehydes, naphthols, and malononitrile (or dimedone) under mild conditions (e.g., ethanol, 60–80°C) is widely used. The heterogeneous catalyst Fe₃O₄@SiO₂/Si(CH₂)₃NH/HMPO/Pd(OAc)₂ enhances reaction efficiency due to its magnetic recoverability, high surface area, and stability. Yields >80% are achievable by optimizing catalyst loading (5–10 mol%) and reaction time (3–6 hours) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign peaks based on characteristic signals (e.g., pyridine-H at δ 8.3–8.4 ppm, cyano group absence in proton NMR).
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the bicyclic pyrano-pyridine framework and stereochemistry .
- HPLC-UV/MS : Employ reversed-phase chromatography (e.g., Atlantis™ dC18 column) with UV detection at 254 nm to assess purity .
Q. What strategies are effective for purifying this compound from reaction mixtures?
- Methodological Answer : After reaction completion, filter the catalyst magnetically. Precipitate the crude product via solvent evaporation, then recrystallize using methanol/isopropanol. For complex mixtures, use column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC with a C18 stationary phase .
Advanced Research Questions
Q. How can reaction mechanisms for synthesizing pyrano-pyridine derivatives be experimentally validated?
- Methodological Answer : Conduct kinetic studies and intermediate trapping. For example:
- Monitor the reaction via in-situ FTIR to identify key intermediates (e.g., Knoevenagel adducts).
- Use deuterium labeling or isotopic tracing to track proton transfer steps.
- Propose a mechanism involving imine formation, cyclization, and aromatization, supported by DFT calculations .
Q. What methodologies are recommended for evaluating the biological activity of this compound?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with standard antibiotics like ampicillin .
- Enzyme inhibition : Test against acetylcholinesterase (for anti-Alzheimer’s potential) or kinases (anti-cancer activity) via spectrophotometric assays .
- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to establish safety profiles .
Q. How can stereochemical challenges in pyrano-pyridine derivatives be addressed during synthesis?
- Methodological Answer :
- Use chiral auxiliaries or asymmetric catalysis (e.g., Pd-Schiff base complexes) to control stereocenters.
- Analyze diastereomers via chiral HPLC or circular dichroism (CD).
- For X-ray analysis, refine data with SHELXL to resolve absolute configuration .
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer :
- Molecular modeling : Use Gaussian or GAMESS to calculate dipole moments, logP, and H-bonding potential.
- ADMET prediction : Employ SwissADME or pkCSM to estimate bioavailability, toxicity, and metabolic stability.
- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
